5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both fluorine and pyridine moieties in its structure imparts distinct physicochemical characteristics, making it valuable in pharmaceutical, agrochemical, and material science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 5-fluoropyridine-3-carboxylic acid with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Cyclization Reactions: The presence of the amide group allows for cyclization reactions, forming heterocyclic compounds with potential biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride) are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, heterocyclic compounds, and fluorinated amides. These products often exhibit enhanced biological activity and improved physicochemical properties .
Scientific Research Applications
5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Medicine: Its derivatives are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoropyridine-3-carboxamide
- 2,2,2-trifluoroethylamine
- Trifluoromethylpyridine derivatives
Uniqueness
5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide stands out due to its combined fluorine and pyridine moieties, which impart unique physicochemical properties. Compared to similar compounds, it exhibits enhanced stability, increased lipophilicity, and improved biological activity. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O/c9-6-1-5(2-13-3-6)7(15)14-4-8(10,11)12/h1-3H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNQBQCUUPDOPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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